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Compound of Interest |

Compound Name: U-48800 (hydrochloride)
Cat. No.: B1163425
Get Quote

Executive Summary

U-48800 is a synthetic opioid of the phenylacetamide class, structurally distinct from fentanyl
and morphine. Emerging as a non-scheduled chemical analog to the controlled substance U-
47700, it presents significant challenges in forensic toxicology due to its high potency (p-opioid
receptor agonist) and the existence of positional isomers (e.g., U-51754) that share identical
molecular formulas and mass spectral fragmentation patterns.

This guide details the metabolic fate of U-48800, identifying critical biomarkers for clinical and
forensic testing.[1] It establishes a validated analytical workflow for differentiating U-48800 from
its isomers and provides precise mass spectral data for metabolite identification.

Chemical Identity & Structural Context

Unlike the benzamide structure of U-47700, U-48800 incorporates a methylene spacer,
classifying it as a phenylacetamide. This structural modification alters its metabolic stability and
receptor binding profile while maintaining the core pharmacophore required for opioid activity.
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Property Specification
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-

UPAC Name (di(methylaminop)cycl)(,)ieX)[/(I]-N-me)thyIacetamide

Formula C17H24CI2N20

Monoisotopic Mass 342.1266 Da

Precursor lon [M+H]* 343.1339 m/z

Structural Class Phenylacetamide (U-series analog)

Key Isomer U-51754 (3,4-dichloro isomer)

The Isomer Challenge

U-48800 is the 2,4-dichloro isomer, while U-51754 is the 3,4-dichloro isomer. Both share the
parent mass (343.1339) and major fragment ions (m/z 84, 58). Differentiation requires
chromatographic separation or specific fragment intensity ratio analysis, as standard low-
resolution MS/MS spectra are nearly identical.

Metabolic Pathway Analysis

Understanding the biotransformation of U-48800 is critical for extending the window of
detection in biological matrices, particularly urine, where the parent compound may be present
in low abundance.

Primary Metabolic Routes

Research utilizing human liver microsomes (HLM) and recombinant cytochrome P450 enzymes
indicates that U-48800 undergoes extensive Phase | metabolism.

o N-Dealkylation (Major): The primary metabolic driver is N-demethylation at the cyclohexane
amine, yielding N-desmethyl-U-48800. Subsequent demethylation leads to N,N-didesmethyl-
U-48800.

o Hydroxylation: Hydroxylation occurs on the cyclohexane ring and potentially the phenyl ring,
often in conjunction with demethylation.
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e Enzymatic Drivers: The metabolism is primarily catalyzed by CYP2C19 and CYP3A4.[2]

o Clinical Insight: Individuals who are CYP2C19 poor metabolizers may experience
prolonged half-lives and increased toxicity due to reduced clearance of the parent
compound.

Metabolic Pathway Diagram

The following diagram illustrates the cascade from the parent compound to its terminal Phase |
metabolites.
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Figure 1: Phase | metabolic pathway of U-48800 mediated by cytochrome P450 enzymes.

Analytical Workflow & Metabolite Identification

To ensure scientific integrity, the analytical protocol must account for the isobaric nature of U-
series opioids. The following workflow utilizes LC-QTOF-MS for high-confidence identification.

Sample Preparation (Solid Phase Extraction)

e Matrix: Whole blood or Urine (1 mL).
» Buffer: Add 2 mL phosphate buffer (pH 6.0).
o Column: Mixed-mode cation exchange (e.g., OASIS MCX).

e Wash: 2 mL 5% Methanol in water -> 2 mL Acetonitrile.
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e Elution: 2 mL 5% Ammonium Hydroxide in Methanol.

¢ Reconstitution: Evaporate to dryness and reconstitute in 95:5 Mobile Phase A:B.

LC-MS/MS Configuration

e Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 um, 50 x 3.0 mm).[3]
e Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[3]
e Mobile Phase B: 50:50 Methanol:Acetonitrile.[3]

o Gradient: 5% B to 95% B over 13 minutes. Slow gradient required to separate isomers.

Target Analyte Table
The following table provides the exact mass and diagnostic ions for U-48800 and its primary
metabolites.
Biotransformat Precursor lon Key Fragment
Analyte . Formula
ion [M+H]* lons (m/z)
84.08, 58.06,
U-48800 Parent C17H24CI2N20 343.1339
159.00
Demethylation (- 70.06, 159.00,
N-desmethyl C16H22CI2N20 329.1182
CH>) 133.01
Bis-
N,N-didesmethyl demethylation C15H20CIl2N20 315.1026 56.05, 159.00
(-2CH2)
Hydroxy-U- S
48800 Oxidation (+0O) C17H24CI2N202 359.1288 84.08, 175.00

Mass Spectral Interpretation Guide

o Base Peak (m/z 84): Represents the dimethylaminocyclohexyl moiety. This is the dominant
peak in the parent compound.
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» Dichlorobenzyl lon (m/z 159/161/163): Diagnostic for the 2,4-dichlorophenyl ring. The
isotopic pattern (9:6:1) confirms the presence of two chlorine atoms.[3][4][5]

« Differentiation from U-47700: U-47700 (benzamide) has a parent mass of 329.12. U-48800
(phenylacetamide) is 343.13.

 Differentiation from U-51754: U-51754 is the 3,4-dichloro isomer. While mass spectra are
similar, U-48800 typically elutes earlier on standard C18 columns due to steric hindrance of

the ortho-chlorine reducing lipophilic interaction.

Analytical Decision Tree
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Figure 2: Analytical decision tree for the identification and differentiation of U-48800.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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